2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a fluoro-methylphenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole is formed by reacting hydrazine with acetylacetone under acidic conditions.
Introduction of the Fluoro-Methylphenyl Group: The fluoro-methylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Chloroacetic acid, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Esters, amides.
Scientific Research Applications
2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylphenylboronic acid: A precursor used in the synthesis of the target compound.
3,5-Dimethyl-1H-pyrazole: The pyrazole core structure used in the synthesis.
Chloroacetic acid: Used in the final step of the synthesis to introduce the acetic acid moiety.
Uniqueness
2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to the combination of its fluoro-methylphenyl group and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C14H15FN2O2 |
---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
2-[1-(3-fluoro-4-methylphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H15FN2O2/c1-8-4-5-11(6-13(8)15)17-10(3)12(7-14(18)19)9(2)16-17/h4-6H,7H2,1-3H3,(H,18,19) |
InChI Key |
FKWXSDTYVIITNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)CC(=O)O)C)F |
Origin of Product |
United States |
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